7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, an acetylamino group, a benzylsulfanyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group such as a halide.
Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction using a methoxyphenyl derivative and a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(aminophenyl)]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-[4-(acetylamino)phenyl]-2-(methylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H28N6O3S |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-2-benzylsulfanyl-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H28N6O3S/c1-18-25(27(37)32-23-11-7-8-12-24(23)38-3)26(21-13-15-22(16-14-21)31-19(2)36)35-28(30-18)33-29(34-35)39-17-20-9-5-4-6-10-20/h4-16,26H,17H2,1-3H3,(H,31,36)(H,32,37)(H,30,33,34) |
InChI Key |
KNPYGLHWLKVIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)NC(=O)C)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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